![molecular formula C16H19Cl2N3O2S B5190195 N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE](/img/structure/B5190195.png)
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE
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Overview
Description
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE typically involves the reaction of 2,4-dichlorophenoxybutanoic acid with 5-tert-butyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized as a corrosion inhibitor in metal surfaces and as an additive in polymer formulations
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular processes like DNA replication and protein synthesis, leading to the suppression of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1,3,4-Thiadiazole derivatives with various substituents
Uniqueness
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE stands out due to its unique combination of a thiadiazole ring and a dichlorophenoxybutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an anticancer and antimicrobial agent further highlight its uniqueness .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-16(2,3)14-20-21-15(24-14)19-13(22)5-4-8-23-12-7-6-10(17)9-11(12)18/h6-7,9H,4-5,8H2,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASKFXMHZJBRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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